Gadolinium boride

Descripción general

Descripción

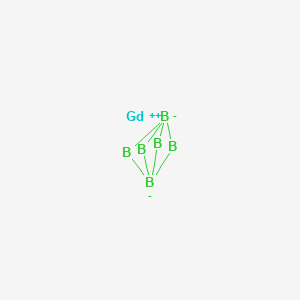

Gadolinium boride is a compound consisting of gadolinium and boron. It is known for its high hardness, excellent electrical conductivity, and thermal stability. This compound is part of the larger family of intermetallic borides, which are characterized by their unique bonding schemes and structural diversity .

Mecanismo De Acción

Target of Action

Gadolinium boride is primarily used in the field of materials science and engineering Its primary “targets” are the physical and chemical environments in which it is used, such as in the creation of certain types of high-temperature resistant materials .

Mode of Action

The mode of action of this compound is primarily physical rather than biological. It is known for its high lattice stability . When heated, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . This stability under high temperatures makes it valuable in various industrial applications .

Pharmacokinetics

Research on gadolinium-based contrast agents (gbcas) used in medical imaging has shown that free gadolinium ions can have toxic effects and a long excretion rate in the human body .

Result of Action

The primary result of this compound’s action is the creation of materials that can withstand high temperatures . Its high lattice stability allows it to maintain its structure under conditions that would cause other materials to fail .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and pressure . For example, it remains stable up to 1280 K and decomposes below that temperature to liquid and Gd2B5 . Understanding these environmental influences is crucial for effectively using this compound in industrial applications .

Análisis Bioquímico

Biochemical Properties

Gadolinium boride plays a significant role in biochemical reactions due to its unique electronic structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metalloproteins, which are proteins that contain a metal ion cofactor. These interactions can alter the protein’s conformation and activity, leading to changes in biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the calcium signaling pathway, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression . Additionally, this compound can induce oxidative stress in cells, leading to changes in cellular metabolism and potentially causing cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may promote cell growth and proliferation, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and damage to various organs, including the liver and kidneys . It is essential to determine the appropriate dosage to minimize toxic effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect lipid and amino acid metabolism, as well as carbohydrate metabolism . The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments . This compound’s distribution within tissues can also affect its accumulation and potential toxicity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to colocalize with lysosomes, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gadolinium boride can be synthesized through various methods, including the reaction of gadolinium oxide with boron carbide or elemental boron at high temperatures. One common method involves the borothermic reduction of gadolinium oxide in a vacuum, which helps to prevent the formation of unwanted by-products such as metal oxides and borates .

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces where gadolinium oxide and boron carbide are reacted under controlled conditions. The reaction typically occurs at temperatures ranging from 873 to 1273 K, and the resulting product is then purified to achieve the desired level of purity .

Análisis De Reacciones Químicas

Types of Reactions: Gadolinium boride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from the oxidation of this compound are gadolinium borate and gadolinium boron oxide .

Aplicaciones Científicas De Investigación

Gadolinium boride has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, particularly in electrocatalysis.

Biology and Medicine: this compound is investigated for its potential use in radiation therapy and as a contrast agent in magnetic resonance imaging (MRI) due to its high neutron absorption cross-section.

Comparación Con Compuestos Similares

Gadolinium boride is unique among intermetallic borides due to its high neutron absorption cross-section and excellent thermal stability. Similar compounds include:

Lanthanum boride (LaB6): Known for its high electrical conductivity and use in electron emission applications.

Yttrium boride (YB6): Noted for its superconducting properties at low temperatures.

Samarium boride (SmB6): Exhibits topological insulator properties, making it of interest in condensed matter physics.

Propiedades

IUPAC Name |

gadolinium(2+);2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Gd/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPSYVUFHLGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Gd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-06-9 | |

| Record name | Gadolinium boride (GdB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

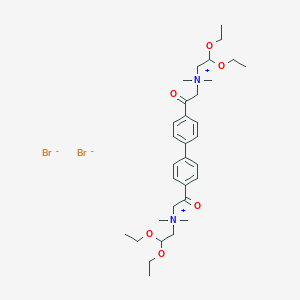

![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)